molecular formula C11H14IN5 B14663859 1-(3-Iodophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine CAS No. 51012-14-7

1-(3-Iodophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

Cat. No.: B14663859
CAS No.: 51012-14-7
M. Wt: 343.17 g/mol
InChI Key: BBDVJFGPASAVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Iodophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a chemical compound with a complex structure that includes an iodophenyl group and a triazine ring

Preparation Methods

The synthesis of 1-(3-Iodophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 3-iodoaniline with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then cyclized to produce the desired triazine compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(3-Iodophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The iodophenyl group allows for substitution reactions, where the iodine atom can be replaced by other functional groups using reagents like organolithium or Grignard reagents.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Iodophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

1-(3-Iodophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine can be compared with similar compounds such as:

    1-(3-Bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    1-(3-Chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine:

    1-(3-Fluorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine: The fluorine atom imparts unique properties, making it useful in different contexts.

The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for various applications.

Properties

CAS No.

51012-14-7

Molecular Formula

C11H14IN5

Molecular Weight

343.17 g/mol

IUPAC Name

1-(3-iodophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H14IN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H4,13,14,15,16)

InChI Key

BBDVJFGPASAVDW-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC(=CC=C2)I)N)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.